molecular formula C13H11NO3 B479686 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine CAS No. 117401-33-9

4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine

Cat. No. B479686
CAS RN: 117401-33-9
M. Wt: 229.23g/mol
InChI Key: QPOCERUJLCNHEI-UHFFFAOYSA-N
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Description

“4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” is a chemical compound with the molecular formula C13H11NO3 . It contains a benzodioxole group attached to a phenylamine group . The benzodioxole group is a type of aromatic ether that consists of a benzene ring fused to a 1,3-dioxole .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . The synthesis typically involves a condensation reaction using benzo[d][1,3]dioxole carbaldehyde and an appropriate amine .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzodioxole group and a phenylamine group . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole . The phenylamine group consists of a phenyl ring attached to an amine group .

Scientific Research Applications

Two-Photon Fluorescence Imaging of Live Cells

A star-shaped glycosylated conjugated oligomer incorporating the benzo[1,3]dioxol-5-yloxy motif, known as TFBS, was synthesized for two-photon fluorescence imaging of live cells. The oligomer's structure, featuring a high density of hydrophilic sugar side groups, allows it to self-assemble into nanoparticles in water, enhancing its quantum yield and making it an effective agent for the internalization by human cervical cancer cells. This facilitates live cell two-photon fluorescence imaging, showcasing the compound's application in advanced imaging techniques (Wang et al., 2011).

Anticonvulsant Potential

The compound has shown potential in the synthesis of derivatives with anticonvulsant properties. A study developed dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylate derivatives, highlighting the anticonvulsant and antioxidant activities of these compounds. This research demonstrates the utility of the benzo[1,3]dioxol motif in the design of new therapeutic agents (Prasanthi et al., 2013).

Photopolymerization Initiators

A derivative of 1,3-benzodioxole, specifically designed for use in photopolymerization, has been synthesized and evaluated. This compound acts as a caged one-component Type II photoinitiator, releasing active species upon irradiation that initiates free radical polymerization. This application underlines the potential of benzo[1,3]dioxol-5-yloxy derivatives in developing novel materials through photopolymerization techniques (Kumbaraci et al., 2012).

Histamine H3 Receptor Antagonists

The exploration of 4-(aminoalkoxy)benzylamines, including derivatives of benzo[1,3]dioxol-5-yloxy, has led to the identification of potent antagonists for the human histamine H3 receptor. This research signifies the role of such compounds in developing new treatments for disorders related to the central nervous system, showcasing their pharmacological importance (Apodaca et al., 2003).

Antimicrobial and Anti-proliferative Activities

A series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds exhibited promising results against various microbial strains and cancer cell lines, indicating the potential of benzo[1,3]dioxol-5-yloxy derivatives in antimicrobial and anticancer research (Mansour et al., 2020).

Future Directions

The future directions for “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given its structural similarity to compounds with various biological activities, it may have potential uses in pharmaceuticals or other fields .

Mechanism of Action

Target of Action

The primary target of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine is the γ-aminobutyric acid receptor, GABAAR-β3 homopentamer . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound interacts with its target, the GABAAR-β3 homopentamer, by augmenting GABAergic activity . This interaction results in an increase in the inhibitory effect of GABA neurotransmission.

Biochemical Pathways

The augmentation of GABAergic activity by this compound affects the GABA neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects of this interaction include a decrease in neuronal excitability, which can have various effects depending on the specific neural circuits involved.

Pharmacokinetics

The compound’s molecular weight of 3703527 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in neuronal excitability due to the augmentation of GABAergic activity . This can result in various effects, such as anticonvulsant activity, as observed in some studies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of toxic metal ions in the environment can be a significant source of pollution, which may affect the action of the compound

Biochemical Analysis

Biochemical Properties

4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), where it acts as an inhibitor . The interaction with COX enzymes suggests that this compound may have anti-inflammatory properties. Additionally, it has been observed to interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In cancer cell lines, this compound has demonstrated the ability to induce apoptosis and cause cell cycle arrest, particularly in the S-phase and G2/M-phase . These effects suggest that this compound may influence cell signaling pathways and gene expression, leading to altered cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage ranges where the compound is most effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound may undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can influence metabolic flux and alter metabolite levels . The interactions with metabolic enzymes suggest that this compound may play a role in modulating metabolic pathways and influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its biological activity . The transport and distribution of this compound are critical for its function, as they determine the concentration and availability of the compound at target sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the activity and function of the compound, as it may interact with different biomolecules depending on its subcellular distribution . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOCERUJLCNHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327888
Record name 4-(1,3-benzodioxol-5-yloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

117401-33-9
Record name 4-(1,3-benzodioxol-5-yloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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